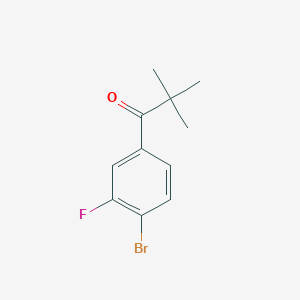

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

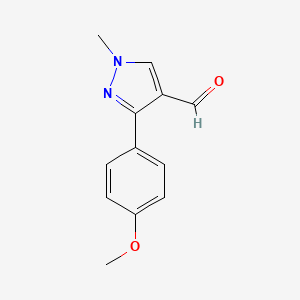

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted compounds typically involves reactions between halogenated acetophenones and other aromatic or heteroaromatic compounds. For example, an organic nonlinear optical material was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol in the presence of sodium hydroxide . This method could potentially be adapted for the synthesis of "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the molecular structure and vibrational frequencies of a compound with a bromophenyl and a fluorophenyl group were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction data . These techniques could be applied to analyze the molecular structure of "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one".

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds can be influenced by the presence of these halogens, which can participate in various chemical reactions. For example, halogen bonding, as observed in the crystal packing analysis of a related compound, can significantly affect the solid-state structure and reactivity . The presence of a bromo and a fluoro group in "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" may also lead to unique reactivity patterns that could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are often characterized by their vibrational spectra, molecular electrostatic potential, and thermodynamic properties. For example, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of a related compound were outlined theoretically, and the geometric parameters were compared with experimental data . Similar analyses could be conducted for "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" to understand its properties.

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

Halogen-substituted derivatives, like the one mentioned, play a crucial role in tuning the photophysical properties of organic compounds. Research indicates that halogenation, such as bromination and fluorination, can significantly influence the electronic absorption maxima and fluorescence emission of compounds. This effect is particularly notable in push-pull benzothiazole fluorophores, where halogen substitutions lead to blue-shifted electronic absorption and fluorescence emission maxima. Such modifications can accelerate intersystem crossing by the heavy atom effect, thereby adjusting fluorescence quantum yields. This principle is applicable in designing fluorescent materials with tunable properties for various applications, including sensors and organic light-emitting diodes (OLEDs) (Misawa et al., 2019).

Role in Synthesis of Biologically Active Compounds

Compounds with bromo- and fluoro-phenyl groups are integral intermediates in synthesizing biologically active molecules. For instance, the synthesis of specific imidazo[4,5-c]pyridin-2-ones, which are important intermediates for creating a wide range of biologically active compounds, involves complex synthetic routes starting from halogenated anilines. Such pathways demonstrate the utility of halogenated compounds in pharmaceutical research, where they serve as key building blocks for developing new drugs (Wang et al., 2016).

Development of Fluorescence Sensors

Halogenated compounds are also pivotal in developing fluorescence sensors for various applications, including detecting ions, molecules, and changes in the environment. The strategic introduction of halogens can modify the electronic properties of the sensor materials, thus altering their sensitivity and selectivity towards specific analytes. This area of research holds potential for environmental monitoring, medical diagnostics, and biochemical research, offering a pathway to tailor sensor characteristics through chemical modification (Krake et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKWOOMIVJWJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642472 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

CAS RN |

898766-27-3 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)